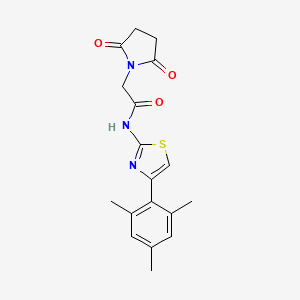![molecular formula C14H10Cl2N2O3 B2540650 [(4-Chlorophenyl)carbamoyl]methyl 2-chloropyridine-3-carboxylate CAS No. 878565-85-6](/img/structure/B2540650.png)
[(4-Chlorophenyl)carbamoyl]methyl 2-chloropyridine-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(4-Chlorophenyl)carbamoyl]methyl 2-chloropyridine-3-carboxylate, also known as CPMC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. CPMC is a heterocyclic compound that contains a pyridine ring and a carbamate group, and it has been shown to exhibit promising biological activities, including antifungal, antitumor, and antiviral properties. In
Mécanisme D'action
The exact mechanism of action of [(4-Chlorophenyl)carbamoyl]methyl 2-chloropyridine-3-carboxylate is not fully understood, but several studies have suggested that the compound targets specific enzymes and receptors in the cell. For example, this compound has been shown to inhibit the activity of the enzyme histone deacetylase (HDAC), which is involved in the regulation of gene expression. Additionally, this compound has been reported to bind to the adenosine A2A receptor, which is involved in immune system regulation and inflammation.
Biochemical and Physiological Effects:
This compound has been shown to exhibit several biochemical and physiological effects in vitro and in vivo. For example, this compound has been reported to induce apoptosis (programmed cell death) in cancer cells, which is a desirable effect for cancer therapy. Additionally, this compound has been shown to inhibit the growth of fungi by disrupting the cell membrane and inhibiting the synthesis of ergosterol, a key component of the fungal cell membrane. This compound has also been reported to modulate the immune response by inhibiting the production of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
[(4-Chlorophenyl)carbamoyl]methyl 2-chloropyridine-3-carboxylate has several advantages for lab experiments, including its high purity and stability, as well as its well-defined chemical structure. However, the compound has some limitations, including its low solubility in water and its potential toxicity at high concentrations. Researchers must carefully consider these limitations when designing experiments using this compound.
Orientations Futures
There are several future directions for research on [(4-Chlorophenyl)carbamoyl]methyl 2-chloropyridine-3-carboxylate. One area of interest is the development of new derivatives of this compound with improved biological activities and pharmacokinetic properties. Additionally, researchers could investigate the potential applications of this compound in other areas, such as antiparasitic and antibacterial therapy. Finally, further studies are needed to elucidate the exact mechanism of action of this compound and to optimize its use in drug discovery and development.
In conclusion, this compound is a promising compound with potential applications in drug discovery and development. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of this compound have been discussed in this paper. Further research is needed to fully understand the potential of this compound as a therapeutic agent.
Méthodes De Synthèse
[(4-Chlorophenyl)carbamoyl]methyl 2-chloropyridine-3-carboxylate can be synthesized using a multistep process that involves the reaction of 2-chloropyridine-3-carboxylic acid with 4-chlorophenyl isocyanate in the presence of a base, followed by the reaction of the resulting intermediate with methyl chloroformate. The final product is obtained after purification and recrystallization. The synthesis of this compound has been reported in several scientific articles, and the purity and yield of the compound can be optimized by modifying the reaction conditions.
Applications De Recherche Scientifique
[(4-Chlorophenyl)carbamoyl]methyl 2-chloropyridine-3-carboxylate has been extensively studied for its potential applications in drug discovery and development. The compound has been shown to exhibit antifungal activity against several strains of fungi, including Candida albicans and Aspergillus fumigatus. This compound has also been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for cancer therapy. Additionally, this compound has been reported to have antiviral activity against the human immunodeficiency virus (HIV), making it a potential candidate for the treatment of HIV infections.
Propriétés
IUPAC Name |
[2-(4-chloroanilino)-2-oxoethyl] 2-chloropyridine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl2N2O3/c15-9-3-5-10(6-4-9)18-12(19)8-21-14(20)11-2-1-7-17-13(11)16/h1-7H,8H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCGQKNXGHZWJCX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)Cl)C(=O)OCC(=O)NC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

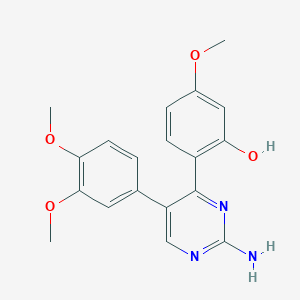
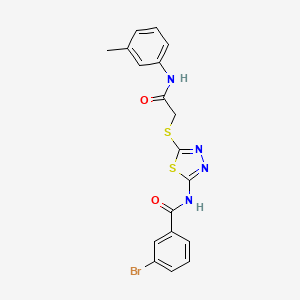
![2,5-Dimethylimidazo[2,1-b][1,3]thiazole-6-carboxylic acid;hydrochloride](/img/structure/B2540571.png)
![5-((4-Benzylpiperidin-1-yl)(4-nitrophenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2540572.png)


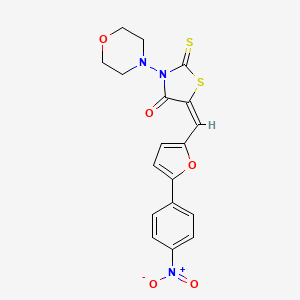

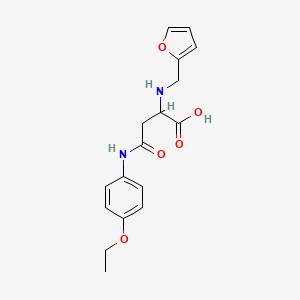
![1-(2-((2H-1,2,3-triazol-2-yl)methyl)pyrrolidin-1-yl)-2-(benzo[d][1,3]dioxol-5-yl)ethan-1-one](/img/structure/B2540582.png)
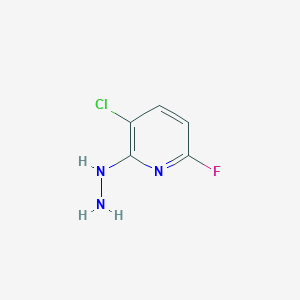
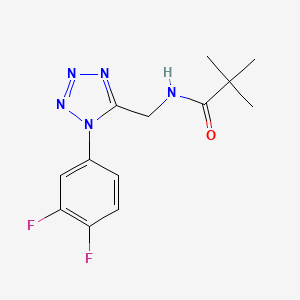
![N-(2-(dimethylamino)ethyl)-N-(5,6-dimethylbenzo[d]thiazol-2-yl)-2-naphthamide hydrochloride](/img/structure/B2540588.png)
